REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[P:4](=[O:8])([OH:7])([OH:6])[OH:5]>>[OH2:5].[OH2:1].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:2].[Ca+2:2].[P:4]([OH:8])([O-:7])([O-:6])=[O:5].[Ca+2:2] |f:0.1.2,4.5.6.7.8,9.10|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |